molecular formula C11H14N2O5 B14162516 2,6-Dinitro-4-(pentan-2-yl)phenol CAS No. 4097-42-1

2,6-Dinitro-4-(pentan-2-yl)phenol

Cat. No.: B14162516
CAS No.: 4097-42-1
M. Wt: 254.24 g/mol
InChI Key: FMQYNJAZGOHAHT-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(pentan-2-yl)phenol is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of two nitro groups and a pentan-2-yl substituent on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(pentan-2-yl)phenol typically involves the nitration of a phenol derivative. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-4-(pentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

2,6-Dinitro-4-(pentan-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the pentan-2-yl substituent.

    2,6-Dinitrophenol: Similar but without the additional alkyl group.

Uniqueness: 2,6-Dinitro-4-(pentan-2-yl)phenol is unique due to the presence of both nitro groups and the pentan-2-yl substituent, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

CAS No.

4097-42-1

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

2,6-dinitro-4-pentan-2-ylphenol

InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)8-5-9(12(15)16)11(14)10(6-8)13(17)18/h5-7,14H,3-4H2,1-2H3

InChI Key

FMQYNJAZGOHAHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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